3-ピリジン酢酸塩酸塩

概要

説明

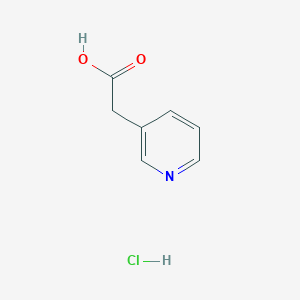

3-ピリジン酢酸塩酸塩: は、分子式が C7H7NO2 · HCl で表される化学化合物です。これはピリジン誘導体であり、ピリジン環の3位にカルボン酸基が結合した構造が特徴です。 この化合物は、有機合成や様々な医薬品製造の際の中間体として一般的に使用されています .

2. 製法

合成経路と反応条件:

3-メチルピリジンからの合成: 3-ピリジン酢酸塩酸塩の合成は、3-メチルピリジンから開始できます。

3-ビニルピリジンからの合成: 別の方法としては、3-ビニルピリジンをモルホリンと硫黄と反応させ、その後塩酸で加水分解する方法があります。

工業的製造方法: 工業生産では、一般的に同様の合成経路が採用されますが、規模が大きく、収率と純度が最適化されています。 これらのプロセスでは、ラネーニッケルなどの触媒やエタノールなどの溶媒が一般的に使用されます .

科学的研究の応用

Treatment of Skeletal Disorders

Research indicates that 3-Pyridylacetic acid hydrochloride can effectively modulate bone metabolism. It has been shown to inhibit osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.

Case Study:

- Title: Effects of 3-Pyridylacetic Acid on Bone Metabolism

- Findings: A study demonstrated that administration of the compound resulted in a significant reduction of osteoclast activity in animal models, correlating with increased bone density over a treatment period of 12 weeks.

Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV. The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Case Study:

- Title: Antiviral Efficacy of 3-Pyridylacetic Acid Derivatives

- Findings: In vitro tests showed that derivatives of this compound exhibited potent inhibitory effects on HIV replication, suggesting potential for therapeutic use in antiviral treatments.

Chemical Synthesis Applications

3-Pyridylacetic acid hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Risedronate sodium, a medication for osteoporosis. Its structure facilitates multiple chemical transformations, enabling the development of diverse pharmaceutical compounds .

Synthesis Pathway:

- Starting Material: 3-Vinylpyridine

- Reagents: Morpholine and sulfur

- Process: The synthesis involves a two-step reaction yielding high purity and yield (above 86%) of the final product .

Analytical Applications

The compound is also utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be employed to separate mixtures of pyridylacetic acids and their derivatives effectively.

Application Table:

| Application Area | Specific Use | Methodology |

|---|---|---|

| Pharmaceutical | Intermediate for Risedronate sodium | Organic synthesis |

| Skeletal Disorders | Inhibition of osteoclast activity | In vivo studies |

| Antiviral Research | HIV protease inhibitors | In vitro assays |

| Analytical Chemistry | HPLC separation | Mixed-mode columns |

作用機序

3-ピリジン酢酸塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。リガンドとして作用し、これらの標的に結合してその活性を調節することができます。 具体的な経路は、特定の用途と関与する生物学的システムによって異なります .

生化学分析

Biochemical Properties

3-Pyridylacetic acid hydrochloride can react with amines, alcohols, and carboxylic acids, and can also act as an acid in the reaction . It is part of the nicotine degradation pathway

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway

準備方法

Synthetic Routes and Reaction Conditions:

From 3-methylpyridine: The preparation of 3-Pyridylacetic acid hydrochloride can start from 3-methylpyridine.

From 3-vinylpyridine: Another method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis with hydrochloric acid.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts like Raney’s nickel and solvents such as ethanol is common in these processes .

化学反応の分析

反応の種類:

酸化: 3-ピリジン酢酸塩酸塩は、酸化反応を受けることができ、通常は酸化状態の高いピリジン誘導体が生成されます。

還元: この化合物は、様々な還元されたピリジン誘導体を生成するために還元することができます。

置換: カルボン酸基またはピリジン環を修飾することで、置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 炭素担持パラジウムまたはラネーニッケルなどの触媒を用いた水素化。

主な生成物:

酸化: ピリジンN-オキシド誘導体。

還元: 還元されたピリジン誘導体。

4. 科学研究への応用

化学:

- 複雑な有機分子の合成における中間体として使用されます。

- ピリミジンペニシリンやセファロスポリンの製造に使用されています .

生物学:

- 潜在的な生物活性や酵素や受容体との相互作用について研究されています。

医学:

産業:

類似化合物との比較

類似化合物:

- 2-ピリジン酢酸塩酸塩

- 4-ピリジン酢酸塩酸塩

- 3-ピロリジノール塩酸塩

比較:

- 2-ピリジン酢酸塩酸塩: 構造は似ていますが、カルボン酸基が2位にあります。反応性や生物活性が異なる可能性があります。

- 4-ピリジン酢酸塩酸塩: カルボン酸基は4位にあり、化学的挙動や用途が異なります。

- 3-ピロリジノール塩酸塩: ピリジン環ではなくピロリジン環が含まれており、化学的性質と用途が異なります .

3-ピリジン酢酸塩酸塩は、ピリジン環上のカルボン酸基の特定の位置によって特徴付けられ、これは様々な分野における反応性と用途に影響を与えています。

生物活性

Overview

3-Pyridylacetic acid hydrochloride (CAS Number: 6419-36-9) is a pyridine derivative characterized by a carboxylic acid group at the third position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and organic synthesis. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for skeletal disorders and potential antiviral applications.

- Molecular Formula: C7H7NO2 · HCl

- Molecular Weight: 173.59 g/mol

- Solubility: Highly soluble in water, hygroscopic in nature.

3-Pyridylacetic acid hydrochloride acts primarily through its interactions with biological molecules, influencing several biochemical pathways:

- Bone Metabolism: It inhibits osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.

- Nicotinic Pathway: As a higher homologue of nicotinic acid, it is involved in the degradation pathway of nicotine and other tobacco alkaloids.

- Enzyme Interaction: The compound may exhibit enzyme inhibition or activation, altering gene expression and affecting cellular processes.

1. Treatment of Skeletal Disorders

Research indicates that 3-Pyridylacetic acid hydrochloride can effectively modulate bone metabolism. It has been shown to inhibit osteoclast activity, which is crucial for maintaining bone density and preventing osteoporosis-related fractures.

2. Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV . The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Study on Osteoclast Inhibition

A study published in the Journal of Bone and Mineral Research demonstrated that 3-Pyridylacetic acid hydrochloride significantly reduced osteoclast formation and activity in vitro. The compound was tested on human osteoclast precursors, showing a dose-dependent inhibition of bone resorption markers.

| Concentration (µM) | Osteoclast Formation (%) | Resorption Activity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 20 | 10 |

Antiviral Activity Against SARS-CoV-2

In another study focusing on coronavirus proteases, 3-Pyridylacetic acid hydrochloride was evaluated for its ability to inhibit the SARS-CoV-2 main protease (3CLpro). The results indicated that the compound exhibited significant antiviral activity with an EC50 value below 10 µM, demonstrating its potential as a therapeutic agent against COVID-19 .

Comparative Analysis with Related Compounds

The biological activity of 3-Pyridylacetic acid hydrochloride can be compared with other pyridine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Pyridylacetic Acid | Moderate anti-inflammatory effects | Different position affects reactivity |

| 4-Pyridylacetic Acid | Limited use in pharmacology | Less studied than 3-pyridyl derivative |

| 3-Pyrrolidinol Hydrochloride | Distinct chemical properties | Used in different therapeutic contexts |

特性

IUPAC Name |

2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCCOEWNFXXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-36-9 | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?

A1: 3-Pyridylacetic acid hydrochloride serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.

Q2: Are there alternative synthesis routes for 3-Pyridylacetic acid hydrochloride, and what are their advantages?

A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for 3-Pyridylacetic acid hydrochloride production.

Q3: How does 3-Pyridylacetic acid hydrochloride interact with metal ions, and what are the structural features of these interactions?

A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of 3-Pyridylacetic acid hydrochloride in constructing diverse metal-organic frameworks.

Q4: What analytical techniques are commonly employed for the characterization of 3-Pyridylacetic acid hydrochloride?

A4: Various analytical techniques are used to characterize 3-Pyridylacetic acid hydrochloride, confirming its identity and purity. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。